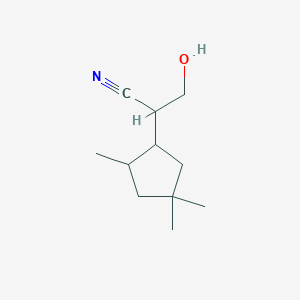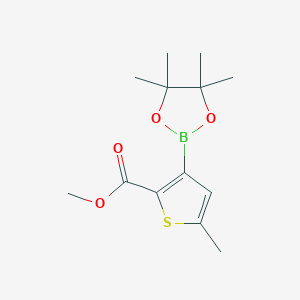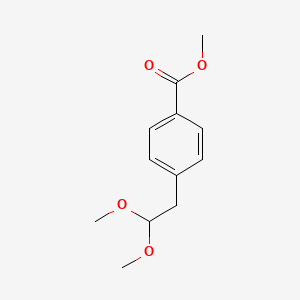
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolidine ring, and a methoxy-methylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Protecting Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Methoxy-Methylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a deprotected amine.
Applications De Recherche Scientifique
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis where the Fmoc group is commonly used for protecting amines.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its structural complexity.
Industry: Used in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The compound’s interactions with enzymes or receptors in biological systems would involve binding to specific active sites, influencing the activity of these biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-3-{(2S)-1-[(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2R,3R)-3-{(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}-2-methylpropanoic acid: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
The presence of the Fmoc protecting group and the methoxy-methylpropanoic acid moiety makes (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid unique. The Fmoc group provides stability and ease of removal under mild conditions, making it highly valuable in peptide synthesis. The methoxy group adds to the compound’s versatility in chemical reactions.
Propriétés
Formule moléculaire |
C24H27NO5 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(2R,3R)-3-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C24H27NO5/c1-15(23(26)27)22(29-2)21-12-7-13-25(21)24(28)30-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,27)/t15-,21+,22-/m1/s1 |
Clé InChI |
PRTOFBNKUJDFQR-KBJGYGKASA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O |
SMILES canonique |
CC(C(C1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Isopropylamino-ethyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B8438252.png)






![2-Amino-5 chloro-3-cyano-6-[(2-hydroxyethyl)amino]pyrazine](/img/structure/B8438296.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridine-3-carbaldehyde](/img/structure/B8438329.png)




